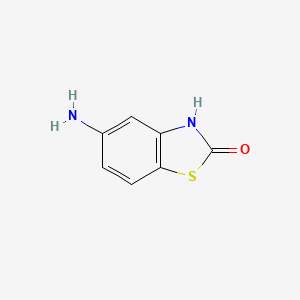

2(3H)-Benzothiazolone, 5-amino-

Description

BenchChem offers high-quality 2(3H)-Benzothiazolone, 5-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzothiazolone, 5-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIIVXCSQPGXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404901-68-4 | |

| Record name | 5-amino-2,3-dihydro-1,3-benzothiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Safety Profile of 5-amino-2(3H)-benzothiazolone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Physical Properties

A comprehensive understanding of a compound's physical characteristics is the foundation of its safe handling. While experimental data for 5-amino-2(3H)-benzothiazolone is scarce, we can infer properties from its core structure and related molecules.

| Property | Inferred Data/Information Source |

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| Appearance | Likely a solid powder, based on related compounds.[2] |

| Melting Point | The melting point of the related 5-amino-2-methylbenzothiazole dihydrochloride is 249-250 °C.[2] |

| Solubility | Solubility is expected to be low in water and higher in organic solvents, a common trait for benzothiazole derivatives. |

| Stability | Benzothiazole compounds are generally stable under normal laboratory conditions.[3] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific SDS, the following Globally Harmonized System (GHS) classification for 5-amino-2(3H)-benzothiazolone is inferred from the hazard profiles of structurally similar compounds, including 5-amino-2-methylbenzothiazole dihydrochloride and other aminobenzothiazoles.[2][3]

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

-

H302: Harmful if swallowed. (Inferred from benzothiazolone)[4]

-

H312: Harmful in contact with skin. (Inferred from benzothiazolone)[4]

-

H332: Harmful if inhaled. (Inferred from benzothiazolone)[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]

-

P264: Wash skin thoroughly after handling. [3]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area. [2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water. [3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Profile: An Evidence-Based Assessment

The toxicological profile of 5-amino-2(3H)-benzothiazolone is not well-documented. However, studies on related benzothiazole derivatives provide valuable insights into their potential biological effects.

Some aminobenzothiazoles have been reported to exhibit low toxicity in human cell lines.[5] Conversely, the toxicological properties of benzothiazole derivatives can be significantly influenced by their substitution patterns. For instance, in a study of benzothiazole-piperazine derivatives, one compound was found to be non-mutagenic, while a closely related analog showed mutagenic properties.[6][7] This underscores the importance of treating even structurally similar compounds with a high degree of caution.

Acute toxicity data for the parent compound, benzothiazole, indicates oral LD50 values in rats ranging from 380 to 492 mg/kg.[8] While this data is for a different compound, it highlights the potential for moderate acute toxicity within this chemical class.

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All manipulations of 5-amino-2(3H)-benzothiazolone should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum standard:

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the material is handled in a way that generates significant dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, smoking, or using the restroom.

-

Contaminated clothing should be removed promptly and laundered separately before reuse.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep or scoop up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

Follow the procedure for small spills, using non-sparking tools if the material is flammable.

-

Ensure adequate ventilation.

-

Reactivity and Stability

The benzothiazole ring is a stable aromatic system.[9] However, the presence of the amino group and the lactam-like structure in 5-amino-2(3H)-benzothiazolone may impart specific reactivity.

-

Conditions to Avoid: Avoid strong oxidizing agents, excessive heat, and moisture.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

-

Hazardous Reactions: The amino group can react with strong acids and oxidizing agents. The reactivity of the thiazolone ring can be complex and may involve ring-opening reactions under certain conditions.[10]

Disposal Considerations

All waste materials containing 5-amino-2(3H)-benzothiazolone should be handled as hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to enter drains or waterways.

Diagrams

Experimental Workflow: Safe Handling of 5-amino-2(3H)-benzothiazolone

Caption: Workflow for the safe handling of 5-amino-2(3H)-benzothiazolone.

Logical Relationship: Hazard Mitigation Strategy

Caption: Relationship between hazards and control measures for safe handling.

Conclusion

While a specific Safety Data Sheet for 5-amino-2(3H)-benzothiazolone (CAS 53400-41-2) is not currently available, a conservative approach to its handling is warranted based on the known hazards of structurally related aminobenzothiazoles and benzothiazolones. This technical guide provides a framework for the safe use of this compound in a research setting. It is imperative that all laboratory personnel handling this substance are thoroughly trained on these procedures and have access to all necessary safety equipment. As new information becomes available, these safety protocols should be reviewed and updated accordingly.

References

-

ResearchGate. (n.d.). Toxicity of benzothiazoles and corresponding anthranilic acids on human.... [Link]

-

PubChem. (n.d.). Benzothiazolone. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2004). Provisional Peer Reviewed Toxicity Values for Benzothiazole. [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

PubMed. (n.d.). Chemical reactivity of some isothiazolone biocides. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

-

MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

-

DergiPark. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. [Link]

-

Studia Biologica. (n.d.). GENOTOXICITY AND ACUTE TOXICITY OF 2-AMINO-5-BENZYLTHIAZOLE IN COMPLEX WITH POLIMERIC NANOCARRIER IN ALLIUM BIOASSAY. [Link]

-

ResearchGate. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring | Request PDF. [Link]

-

PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Benzothiazole. [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

NIST. (n.d.). 2(3H)-Benzothiazolone. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-アミノ-2-メチルベンゾチアゾール 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. Benzothiazole - Wikipedia [en.wikipedia.org]

- 10. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the 5-Amino-2-Benzothiazolinone Scaffold: A Technical Guide to Synthesis and Pharmacological Potential

Topic: Biological Activity Potential of 5-Amino-2-Benzothiazolinone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazolinone core is a "privileged structure" in medicinal chemistry, serving as the backbone for clinically significant drugs like Riluzole (6-trifluoromethoxy-2-benzothiazolinone). However, the vast majority of literature and commercial development focuses on the 6-substituted derivatives due to the natural regioselectivity of electrophilic aromatic substitution on the parent scaffold.

This guide focuses on the 5-amino-2-benzothiazolinone isomer—an under-explored pharmacophore offering a distinct vector for molecular interaction. By shifting the amino handle to the 5-position, researchers can access unique structure-activity relationship (SAR) profiles, particularly in antimicrobial and anti-inflammatory domains where steric hindrance at the 6-position often limits efficacy. This document outlines the critical synthetic divergence required to access this isomer and details its biological potential.[1][2][3]

Part 1: Structural Pharmacology & The Isomer Challenge

The "Isomer Trap" in Synthesis

A critical failure point in benzothiazolinone research is the assumption that direct nitration of 2-benzothiazolinone yields the 5-nitro precursor. It does not.

-

Direct Nitration: The sulfur atom and the cyclic amide (carbamate-like) moiety direct electrophilic substitution primarily to the 6-position .

-

Consequence: Researchers attempting direct functionalization will inadvertently synthesize 6-amino derivatives, misidentifying their biological data.

-

The Solution: Accessing the 5-amino isomer requires de novo synthesis from pre-substituted benzene precursors (e.g., 2,4-dinitrochlorobenzene) to ensure the nitrogen is locked at the correct position before ring closure.

Pharmacophore Potential

The 5-amino group serves as a versatile nucleophile for derivatization.

-

H-Bond Donor/Acceptor: The free amine can interact with key residues in bacterial DNA gyrase or COX enzymes.

-

Derivatization Hub: It readily forms Schiff bases (imines), ureas, and amides, allowing for the modulation of lipophilicity (LogP) and electronic distribution without disrupting the core benzothiazolinone ring.

Part 2: Synthetic Pathways (The "Hub" Concept)

To ensure the integrity of the 5-isomer, we utilize a cyclization-reduction pathway rather than direct substitution.

Diagram 1: The Synthetic Divergence

This diagram illustrates why direct nitration fails and outlines the correct pathway to the 5-amino target.

Caption: Figure 1.[2] Synthetic pathway comparison. Direct nitration (red path) yields the incorrect 6-isomer. The de novo route (green path) guarantees the 5-amino target.

Part 3: Therapeutic Profiles & Biological Potential[4][5]

Antimicrobial Activity (Schiff Bases)

The most potent application of 5-amino-2-benzothiazolinone lies in its conversion to Schiff bases (Azomethines) .

-

Mechanism: The azomethine linkage (-N=CH-) acts as a spacer, positioning the benzothiazolinone core and an aryl tail to intercalate bacterial DNA or inhibit DNA gyrase (topoisomerase II).

-

Target Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) are generally more susceptible than Gram-negative strains due to the lipophilic nature of the benzothiazole core facilitating cell wall penetration.

Anti-Inflammatory / Analgesic (Amides & Ureas)

Acylation of the 5-amino group yields compounds structurally similar to NSAIDs.

-

Mechanism: Inhibition of COX-1 and COX-2 enzymes. The benzothiazolinone ketone (C=O) mimics the carboxylic acid pharmacophore of traditional NSAIDs but with reduced gastric ulcerogenicity.

-

5-Position Advantage: Substitution at position 5 extends the molecule laterally, potentially occupying the hydrophobic side pocket of the COX-2 active site more effectively than 6-substituted analogs.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Amino-2-Benzothiazolinone (Reduction)

Prerequisite: Synthesis of 5-nitro-2-benzothiazolinone via dinitrochlorobenzene route.

-

Reagents: 5-nitro-2-benzothiazolinone (0.01 mol), Tin (Sn) granules (0.02 mol), Conc. HCl (10 mL), Ethanol (30 mL).

-

Procedure:

-

Dissolve the nitro compound in ethanol in a round-bottom flask.

-

Add Sn granules and heat to reflux.

-

Dropwise add Conc. HCl over 30 minutes. (Exothermic reaction—monitor temperature).

-

Reflux for 3–4 hours until TLC (Solvent: Ethyl Acetate:Hexane 4:6) shows disappearance of the nitro spot.

-

Cool, neutralize with 10% NaOH solution until pH 8.

-

Extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na2SO4.

-

Evaporate solvent to yield crude amine. Recrystallize from ethanol/water.

-

-

Validation:

-

IR: Look for doublet peak at 3300–3400 cm⁻¹ (Primary Amine -NH2) and disappearance of NO2 bands (1500/1300 cm⁻¹).

-

Melting Point: Verify against literature (approx. range 200–210°C, dependent on purity).

-

Protocol B: Synthesis of Antimicrobial Schiff Bases

Target: 5-(benzylideneamino)-2-benzothiazolinone derivatives.

-

Reagents: 5-amino-2-benzothiazolinone (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (catalytic, 2-3 drops), Absolute Ethanol (20 mL).

-

Procedure:

-

Mix amine and aldehyde in ethanol.[4]

-

Add acetic acid (catalyst for imine formation).

-

Reflux for 4–6 hours.

-

Observation: A colored precipitate (yellow/orange) usually forms upon cooling.

-

Filter, wash with cold ethanol, and recrystallize from dioxane or ethanol.

-

-

Causality: The acetic acid protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the 5-amino group.

Protocol C: In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution.

-

Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

-

Medium: Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.

-

Workflow:

-

Use 96-well plates. Add 100 µL MHB.

-

Serial dilution of the test compound (range 100 µg/mL to 0.19 µg/mL).

-

Add 10 µL bacterial suspension.

-

Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Broth only).

-

Incubate at 37°C for 24 hours.

-

-

Readout: MIC is the lowest concentration showing no visible turbidity. Use resazurin dye (turns pink in presence of live bacteria) for visual confirmation if turbidity is ambiguous.

Part 5: Visualization of SAR & Workflow

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram maps the functional zones of the molecule.

Caption: Figure 2. SAR Map of 5-amino-2-benzothiazolinone. The 5-amino position is the critical "handle" for expanding biological activity.

References

- Significance: Validates the regioselectivity issues (C6 vs C5)

-

Chen, L., & Sang, T. (2024). Highly Selective C6-Nitration of Benzothiazolones with Iron Nitrate. SSRN. Retrieved from [Link]

- Significance: Confirms that direct nitration yields the 6-isomer, necessitating the de novo synthesis route for the 5-isomer.

-

Liu, D., et al. (2019).[5] Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Journal of Organic Chemistry. Retrieved from [Link]

- Significance: Provides context on metal-catalyzed nitration strategies and benzothiazole functionaliz

-

Kaur, H., et al. (2024).[6][7] Scope of Benzothiazole Scaffold: A Review. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]

-

Srinivasan, P., et al. (2021). Synthesis and Antimicrobial Activity of Schiff Bases. National Institutes of Health (NIH) / PubMed. Retrieved from [Link]

- Significance: Supports the protocol and mechanism of action for Schiff base deriv

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. ijper.org [ijper.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unraveling the Ambiguity of CAS 53400-41-2: A Technical Guide for Researchers

An In-depth Analysis of a Contested Chemical Abstract Service Number

Introduction

For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of unambiguous substance identification. However, investigations into CAS 53400-41-2 reveal a significant and unusual discrepancy. This technical guide addresses the conflicting data associated with this number, presenting evidence for its dual identity as both a heterocyclic organic compound and a copper alloy. This document serves to clarify the existing ambiguity, providing a comprehensive overview of the distinct physicochemical properties of each substance to prevent potential errors in research and development.

The Core of the Discrepancy

Initial database inquiries for CAS 53400-41-2 yield contradictory results, pointing to two vastly different materials:

-

An Imidazole Derivative: Various chemical suppliers and databases identify CAS 53400-41-2 as a substituted imidazole, often named 4-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde or a related isomer. Imidazoles are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.

-

A Phosphor Bronze Alloy: In contrast, metallurgical and industrial materials databases associate the number with C53400 Phosphor Bronze , a copper alloy containing tin and phosphorus. These alloys are valued for their strength, corrosion resistance, and wear resistance, and are commonly used in bearings, gears, and electrical connectors.

This guide will now proceed to detail the available physicochemical data for each of these substances in separate sections to ensure clarity and prevent misattribution of properties.

Section 1: The Organic Compound - 4-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde and Related Isomers

The imidazole scaffold is a common feature in many pharmaceutical compounds. The presence of methyl, phenyl, and carbaldehyde functional groups on the imidazole ring suggests a molecule with potential for further chemical modification and diverse biological activities. While the precise identity of the imidazole derivative associated with CAS 53400-41-2 is inconsistent across all sources, data for closely related and isomeric compounds provide valuable insights into its expected properties.

Physicochemical Data

Due to the ambiguity, a precise and universally agreed-upon set of data for a single compound under CAS 53400-41-2 is not available. However, data for a plausible candidate, 4-Methyl-2-phenyl-1H-imidazole , and a related isomer, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde , are presented below. It is crucial for researchers to verify the specific isomer they are working with through analytical means.

| Property | 4-Methyl-2-phenyl-1H-imidazole (CAS 827-43-0) | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 94938-02-0) |

| Melting Point | 180-183 °C | 103-105 °C[1] |

| Boiling Point | Not available | Not available[1] |

| Molecular Weight | 158.20 g/mol [2] | 186.21 g/mol |

| Molecular Formula | C10H10N2[2] | C11H10N2O |

Note: The data presented is for related compounds and should be used as a reference with caution. Experimental verification is highly recommended.

Experimental Protocol: Melting Point Determination of an Organic Solid

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline organic solid is finely ground into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Caption: Workflow for determining the melting point of an organic solid.

Section 2: The Metallic Alloy - C53400 Phosphor Bronze

In a completely different domain, the designation C53400 refers to a specific grade of Phosphor Bronze. This alloy is known for its combination of mechanical strength, corrosion resistance, and good machinability.

Physicochemical Data

The properties of C53400 Phosphor Bronze are well-defined within metallurgical standards.

| Property | Value |

| Melting Point (Liquidus) | 1049 °C (1920 °F) |

| Melting Point (Solidus) | 954 °C (1750 °F) |

| Boiling Point | Not applicable (alloys decompose) |

| Density | 8.91 g/cm³ at 20 °C |

The Concept of Melting and Boiling Points in Alloys

Unlike pure crystalline solids, alloys do not have a single melting point. Instead, they exhibit a melting range between the solidus and liquidus temperatures.

-

Solidus: The temperature at which the alloy begins to melt. Below this temperature, the alloy is entirely solid.

-

Liquidus: The temperature at which the alloy is completely molten. Above this temperature, the alloy is entirely liquid.

The concept of a boiling point is generally not applied to alloys in the same way as it is to pure substances, as the individual components of the alloy will have different vapor pressures and will not typically boil at a single, well-defined temperature.

Caption: Phase transitions of an alloy during heating and cooling.

Conclusion and Recommendations for Researchers

The conflicting information associated with CAS 53400-41-2 underscores the critical importance of verifying substance identity through multiple, authoritative sources and analytical data. It is plausible that this CAS number has been erroneously assigned or is present in different databases with different meanings.

For researchers in the chemical and pharmaceutical sciences:

-

It is highly probable that the intended substance is an imidazole derivative. However, due to the ambiguity, it is imperative to confirm the precise chemical structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

When procuring a substance under this CAS number, demand a certificate of analysis with detailed analytical data from the supplier.

For researchers in materials science and engineering:

-

The designation C53400 should be used to identify the Phosphor Bronze alloy to avoid confusion.

This guide serves as a cautionary example of the potential for ambiguity in chemical and material databases. A rigorous approach to substance identification is paramount to ensure the integrity and reproducibility of scientific research.

References

-

ChemSynthesis. (n.d.). 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-phenyl-1H-imidazole. Retrieved from [Link]

Sources

Methodological & Application

synthesis of azo dyes using 5-amino-2(3H)-benzothiazolone

Application Note: High-Performance Synthesis of Azo Dyes using 5-Amino-2(3H)-benzothiazolone

Executive Summary & Scientific Rationale

The benzothiazolone scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for benzoxazolinones and exhibiting potent analgesic, antimicrobial, and anti-inflammatory properties. The introduction of an azo linkage (-N=N-) at the 5-position of 5-amino-2(3H)-benzothiazolone creates a dual-functionality system:

-

Chromophoric Utility: High-extinction coefficient dyes for textile and biological staining.

-

Pharmacophoric Utility: Azo-prodrugs (releasing the active amine upon reduction by azoreductases) or metal-chelating ligands (when coupled with ortho-hydroxy systems).

This guide provides a validated, self-consistent protocol for the diazotization of 5-amino-2(3H)-benzothiazolone and its subsequent coupling with electron-rich aromatics.

Chemical Mechanism & Pathway Logic

The synthesis relies on the classic electrophilic aromatic substitution via a diazonium intermediate. Unlike 2-aminobenzothiazoles where the amine is part of the amidine system (heterocyclic amine), 5-amino-2(3H)-benzothiazolone behaves as a substituted aniline.

-

Step 1: Diazotization: The exocyclic amine at position 5 is converted to a diazonium salt using nitrous acid (generated in situ). The 2(3H)-benzothiazolone core remains stable under these acidic conditions.

-

Step 2: Azo Coupling: The electrophilic diazonium ion attacks an electron-rich coupling component (e.g., phenols, naphthols, active methylenes).

Critical Control Point: The stability of the 2-oxo-2,3-dihydrobenzo[d]thiazole-5-diazonium chloride is temperature-dependent. Above 5°C, hydrolysis to the phenol (5-hydroxy-2(3H)-benzothiazolone) competes with the diazonium stability.

Reaction Pathway Visualization

Figure 1: Reaction logic flow from precursor to final azo dye.

Experimental Protocol

Materials & Reagents

-

Precursor: 5-Amino-2(3H)-benzothiazolone (CAS: 28291-83-0).

-

Diazotization: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 37%), Starch-Iodide Paper.

-

Coupling Component: 2-Naphthol (for red dyes) or 8-Hydroxyquinoline (for metal chelators).

-

Buffer: Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃).

Protocol A: Diazotization (The "Engine")

This step generates the electrophile. It must be performed immediately before coupling.

-

Dissolution: In a 100 mL beaker, disperse 1.66 g (10 mmol) of 5-amino-2(3H)-benzothiazolone in 25 mL of water .

-

Acidification: Add 3.0 mL of conc. HCl dropwise. The amine will convert to its hydrochloride salt. If suspension persists, warm slightly to dissolve, then cool.

-

Thermal Control: Place the beaker in an ice-salt bath . Stir vigorously until the internal temperature reaches 0–2°C .

-

Nitrosation: Dissolve 0.75 g (11 mmol) of NaNO₂ in 5 mL of cold water. Add this solution dropwise to the amine mixture over 15 minutes.

-

Checkpoint: Maintain temperature < 5°C.

-

-

Validation: Stir for an additional 20 minutes. Test a drop of the solution on Starch-Iodide paper .

-

Result: Immediate blue/black color confirms excess Nitrous Acid (Required).

-

Correction: If no color, add small aliquots of NaNO₂ solution until positive.

-

Cleanup: Destroy excess Nitrous Acid by adding Urea (~0.1 g) until the starch-iodide test is negative (prevents side reactions during coupling).

-

Protocol B: Coupling (The "Chassis")

Example: Coupling with 2-Naphthol to form a deep red dye.

-

Coupler Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C .[1]

-

Addition: Slowly add the cold diazonium salt solution (from Protocol A) to the alkaline naphthol solution over 30 minutes.

-

Observation: A heavy precipitate (dye) will form immediately.

-

pH Control: The pH should remain alkaline (pH 8–9). If it drops, add 10% Na₂CO₃ solution.

-

-

Maturation: Stir the colored suspension for 1 hour at 0–5°C, then allow it to warm to room temperature over 2 hours.

-

Isolation: Acidify the mixture slightly with dilute acetic acid (pH ~6) to ensure the dye is in its non-ionic form (if applicable) and to break any sodium salts. Filter the solid precipitate.[2]

-

Purification: Wash with copious amounts of cold water, followed by a small amount of cold ethanol. Recrystallize from DMF/Ethanol (1:1) or Glacial Acetic Acid.[2][3]

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral shifts.

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | N=N Stretch | 1450–1580 cm⁻¹ | Formation of azo bridge. |

| FT-IR | C=O Stretch | 1650–1690 cm⁻¹ | Retention of benzothiazolone ring. |

| FT-IR | -NH₂ | Disappearance | Loss of primary amine peaks (3300-3400 cm⁻¹). |

| ¹H NMR | Aromatic Region | Downfield Shift | Protons ortho to the azo group shift downfield due to deshielding. |

| UV-Vis | λmax | 400–550 nm | Significant bathochromic shift (Orange/Red) compared to starting material. |

Workflow Logic Diagram

Figure 2: Operational workflow with critical checkpoints.

Troubleshooting & Expert Tips

-

Decomposition: If the reaction mixture turns tarry or evolves gas (N₂) vigorously, the temperature was likely too high. Strictly maintain < 5°C.

-

Coupling pH:

-

Phenols/Naphthols: Must be coupled in alkaline media (phenolate ion is the active nucleophile).

-

Amines: Must be coupled in weakly acidic media (free amine is the nucleophile; protonated amine is unreactive).

-

-

Solubility Issues: The 5-amino-2(3H)-benzothiazolone hydrochloride may be sparingly soluble. Fine suspension is acceptable; the solid will dissolve as it reacts with nitrite.

References

-

Synthesis and Biological Evaluation of Benzothiazole Azo Dyes Source:Journal of Chemical and Pharmaceutical Sciences, 2018. Context: Establishes the baseline biological activity and synthesis conditions for benzothiazole-derived azo dyes.

-

Diazotization Protocols for Heterocyclic Amines Source:Organic Chemistry Portal. Context: General mechanisms for diazotization of electron-deficient amines and stability of diazonium salts.

-

Antimicrobial Activity of Benzothiazole Derivatives Source:International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2023. Context: Validates the "drug development" relevance of the benzothiazolone scaffold.

-

Synthesis and Dyeing Performance of Heterocyclic Azo Disperse Dyes Source:SciELO (Scientific Electronic Library Online). Context: Provides comparative data on fastness properties and UV-Vis characteristics of similar heterocyclic azo dyes.

Sources

Application Notes and Protocols for the Diazotization of 5-Amino-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the diazotization of 5-amino-2-benzothiazolinone, a critical transformation for the synthesis of a variety of derivatives, including azo dyes and other functionalized molecules. The following sections detail the chemical principles, necessary equipment, a step-by-step experimental protocol, and crucial safety considerations.

Introduction and Scientific Background

The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of an amino group into a highly versatile diazonium salt.[1][2][3] This process, first reported by Peter Griess in 1858, involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and a weak electrophile, allowing for a wide range of subsequent reactions.[5]

5-Amino-2-benzothiazolinone is a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its diazotization opens a gateway to novel molecular scaffolds. The resulting diazonium salt can be utilized in various transformations, most notably in azo coupling reactions with electron-rich aromatic compounds to produce vividly colored azo dyes.[6][7][8]

This protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Mechanism and Workflow

The diazotization reaction proceeds through a series of well-defined steps. Initially, nitrous acid (HNO₂) is generated from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[2][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine of 5-amino-2-benzothiazolinone then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.[5]

Caption: Experimental Workflow for Diazotization.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier |

| 5-Amino-2-benzothiazolinone | ≥98% Purity | e.g., Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., Fisher Scientific |

| Hydrochloric Acid (HCl), 37% | ACS Reagent Grade | e.g., VWR |

| Distilled or Deionized Water | ||

| Ice | ||

| Starch-Iodide Paper | ||

| Sulfamic Acid (for quenching) | ACS Reagent Grade | e.g., Alfa Aesar |

Equipment

-

Magnetic stirrer with stir bar

-

Beakers (various sizes: 100 mL, 250 mL, 500 mL)

-

Erlenmeyer flask

-

Graduated cylinders

-

Dropping funnel or pipette

-

Thermometer (-10 to 100 °C)

-

Ice bath

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

This protocol is based on the diazotization of a primary aromatic amine in an acidic medium. [9][10] Step 1: Preparation of the Amine Solution

-

In a 250 mL beaker, suspend 1.66 g (0.01 mol) of 5-amino-2-benzothiazolinone in 50 mL of distilled water.

-

While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt. Gentle warming may be required to achieve a clear solution. [11]3. Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt. [2] Step 2: Preparation of the Sodium Nitrite Solution

-

In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 20 mL of cold distilled water.

-

Keep this solution in the ice bath until ready for use.

Step 3: Diazotization Reaction

-

Slowly add the cold sodium nitrite solution dropwise to the cold, stirred solution of 5-amino-2-benzothiazolinone hydrochloride over a period of 20-30 minutes. [12]2. Maintain the reaction temperature below 5 °C during the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. [12]4. (Optional but recommended) Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution until a positive test is observed.

Step 4: Quenching Excess Nitrous Acid

-

To remove any excess nitrous acid, which can be hazardous, add a small amount of sulfamic acid until the starch-iodide test is negative.

The resulting solution contains the 2-benzothiazolinone-5-diazonium chloride and is now ready for subsequent reactions, such as azo coupling. It is important to use this solution promptly as diazonium salts can be unstable. [2]

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 - 1.2 | A slight excess of sodium nitrite ensures complete diazotization of the primary amine. |

| Temperature | 0 - 5 °C | Diazonium salts are thermally unstable and can decompose at higher temperatures, reducing yield and posing a safety hazard. [2] |

| Acid | Hydrochloric Acid (HCl) | Provides the acidic medium for the in situ generation of nitrous acid and stabilizes the diazonium salt. |

| Reaction Time | 30 - 60 minutes after NaNO₂ addition | Ensures the diazotization reaction proceeds to completion. |

Safety Precautions and Waste Disposal

WARNING: Diazonium salts are potentially explosive, especially when dry. [5]They should be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves when handling the reagents and the reaction mixture.

-

Temperature Control: Strict adherence to the low-temperature conditions is critical for safety. Never allow the reaction temperature to exceed 10 °C.

-

Isolation: Do not attempt to isolate the solid diazonium salt unless you have experience and the appropriate safety equipment (e.g., a blast shield). The diazonium salt should be used in solution immediately after its preparation. [2]* Quenching: Always quench any unreacted diazonium salt and excess nitrous acid before disposal. Hypophosphorous acid can also be used for quenching diazonium salts.

-

Waste Disposal: Neutralize acidic waste streams before disposing of them according to your institution's hazardous waste disposal guidelines.

References

- DIAZONIUM SALTS. (2020, March 29).

- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC.

- Diazonium Salts Prepar

- Basic Principles, Methods and Application of Diazotization Titr

- Synthesis of novel disazo dyes and an investigation of their use in the textile industry.

- Azo dyes and their preparation and use.

- Continuous Diazotiz

- Prepar

- Diazotis

- The Synthesis of Azo Dyes. UNB.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.

- Diazotis

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Organic Syntheses Procedure.

- Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol. Benchchem.

- Custom Diazotiz

Sources

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. byjus.com [byjus.com]

- 3. Diazotisation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 9. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US6562115B2 - Azo dyes and their preparation and use - Google Patents [patents.google.com]

Schiff base formation with 5-amino-2(3H)-benzothiazolone

An Application Guide for the Synthesis and Characterization of Schiff Bases Derived from 5-Amino-2(3H)-benzothiazolone

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of Schiff bases derived from 5-amino-2(3H)-benzothiazolone. Designed for researchers in medicinal chemistry, materials science, and organic synthesis, this document elucidates the underlying chemical principles, offers a robust step-by-step experimental procedure, and addresses common challenges. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process. Applications of this versatile class of compounds, particularly in drug development, are also explored, supported by authoritative references.

Introduction: The Significance of Benzothiazolone Schiff Bases

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When functionalized with a primary amine, such as in 5-amino-2(3H)-benzothiazolone, it becomes an excellent precursor for the synthesis of Schiff bases (also known as imines or azomethines).

Schiff bases are compounds characterized by a carbon-nitrogen double bond (-C=N-).[3] The formation of this imine linkage through the condensation of an amine with an aldehyde or ketone is a cornerstone reaction in organic chemistry.[3][4] Schiff bases derived from benzothiazole moieties are of particular interest due to their extensive pharmacological profiles, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6][7] The azomethine group is crucial for their biological activity, often acting as a key binding site for interactions with enzymes or cellular receptors.[3][6] This guide provides the necessary framework for the successful synthesis and validation of these high-value compounds.

The Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[4][8] Understanding this mechanism is critical for optimizing reaction conditions.

-

Nucleophilic Addition: The reaction begins with the lone pair of electrons on the nitrogen atom of 5-amino-2(3H)-benzothiazolone acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine.[4]

-

Dehydration: The carbinolamine is then dehydrated to form the stable imine. This step is the rate-determining step and is typically catalyzed by a mild acid.[8] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond.[9]

The reaction rate is highly sensitive to pH. An optimal pH, typically around 4.5, is required.[9] If the solution is too acidic, the amine nucleophile becomes protonated and non-reactive. If it is too basic, the acid-catalyzed dehydration step is inefficient.[9] This is why a catalytic amount of a weak acid, such as acetic acid, is often employed.

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-5-((4-hydroxy-3-methoxybenzylidene)amino)-2(3H)-benzothiazolone, using 5-amino-2(3H)-benzothiazolone and o-vanillin as a model system. The principles can be readily adapted for other aromatic aldehydes.

Materials and Reagents

-

5-Amino-2(3H)-benzothiazolone

-

o-Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

-

Absolute Ethanol (EtOH)

-

Glacial Acetic Acid

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for recrystallization and chromatography (e.g., Ethanol, Ethyl Acetate, Hexane)

Instrumentation

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Mass Spectrometer

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-amino-2(3H)-benzothiazolone (e.g., 1.80 g, 10 mmol) in absolute ethanol (30 mL). Stir the mixture until the solid is fully dissolved.

-

Addition of Aldehyde: To this solution, add an equimolar amount of o-vanillin (1.52 g, 10 mmol).[10]

-

Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[11] This serves to catalyze the dehydration step of the mechanism.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.[10][12]

-

Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the starting material spots. The reaction is typically complete within 3-4 hours.[11]

-

Isolation of Crude Product: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with a small amount of cold ethanol to remove unreacted starting materials and impurities.[6]

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification

Recrystallization is the most effective and recommended method for purifying Schiff bases, as it avoids potential hydrolysis that can occur on acidic silica gel columns.[13][14][15]

-

Solvent Selection: Choose a suitable solvent or solvent system in which the Schiff base is soluble when hot but poorly soluble when cold. Ethanol is often a good starting point.

-

Procedure: Dissolve the crude product in a minimum amount of boiling ethanol. If any insoluble impurities remain, filter the hot solution.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Final Collection: Collect the pure crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly under vacuum.

Pro-Tip: If column chromatography is necessary, use neutral alumina instead of silica gel to prevent the acidic hydrolysis of the imine bond.[13]

Caption: General Experimental Workflow.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.

| Technique | Characteristic Signal | Expected Result for Benzothiazolone Schiff Bases | Reference |

| FT-IR (ATR) | Imine stretch (ν C=N) | A strong absorption band in the range of 1600-1635 cm⁻¹ . | [16][17] |

| N-H stretch (from amine) | Disappearance of the primary amine N-H stretching bands (typically ~3300-3400 cm⁻¹). | ||

| C=O stretch (from aldehyde) | Disappearance of the aldehyde C=O stretching band (typically ~1680-1700 cm⁻¹). | ||

| ¹H NMR (DMSO-d₆) | Azomethine proton (-CH=N-) | A characteristic singlet observed in the downfield region, typically δ 8.0 - 9.5 ppm . | [18] |

| Aromatic protons | A series of multiplets in the range of δ 6.8 - 8.5 ppm . | [17][18] | |

| Amine protons (-NH₂) | Disappearance of the broad singlet corresponding to the primary amine protons. | ||

| ¹³C NMR (DMSO-d₆) | Azomethine carbon (-C H=N-) | A signal in the range of δ 150 - 165 ppm . | [19] |

| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺ | The observed mass-to-charge ratio should correspond to the calculated molecular weight of the target compound. | [16][18] |

Factors Influencing Reaction Success

-

Solvent Polarity: Polar protic solvents like ethanol and methanol generally give good yields as they can solvate the transition states effectively.[20] In some cases, green chemistry approaches using water as a solvent have also proven successful.[20][21]

-

Reactant Purity: The purity of the starting 5-amino-2(3H)-benzothiazolone and the aldehyde is paramount. Impurities can lead to side reactions and difficult purification.

-

Temperature: While many Schiff base formations occur at room temperature, heating to reflux often increases the reaction rate and drives the equilibrium towards the product by removing water.[3]

-

Moisture Control: Schiff base formation is a reversible reaction where water is a byproduct. While the reaction is often run in protic solvents, it's crucial to protect the final, purified product from moisture to prevent hydrolysis back to the starting materials.[13]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Product Yield | Ineffective catalysis (incorrect pH). | Ensure a catalytic amount of weak acid (e.g., acetic acid) is added. |

| Reaction not at equilibrium. | Increase reflux time and monitor by TLC until starting materials are consumed. | |

| Low purity of starting materials. | Purify starting amine and aldehyde before the reaction. | |

| Product Decomposes During Purification | Hydrolysis of the imine bond on acidic silica gel. | Purify by recrystallization. If chromatography is unavoidable, use neutral alumina as the stationary phase.[13][14] |

| Persistent Aldehyde Impurity | Similar polarity to the product. | Perform a second recrystallization. Alternatively, wash an organic solution of the product with an aqueous sodium bisulfite solution to selectively remove the aldehyde.[14] |

Applications in Research and Drug Development

Schiff bases derived from the benzothiazole core are highly valued in pharmaceutical research. Their planar structure and the presence of the electron-rich azomethine nitrogen allow them to chelate with metal ions and interact with biological targets.[22]

-

Antimicrobial Agents: Many benzothiazole Schiff bases have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][23][24] Their mechanism can involve disrupting the bacterial cell membrane or cleaving DNA.[5][23]

-

Anticancer Therapeutics: These compounds have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7).[5][25] Some have been investigated as potential inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[26]

-

Catalysis: When complexed with transition metals, Schiff bases serve as versatile ligands in catalysis, promoting a variety of organic transformations such as oxidation, reduction, and coupling reactions.[27][28][29][30]

References

-

Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1). [Link]

-

Shaligram, P. S., et al. (2017). Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff Base Hybrids. Scholars Middle East Publishers. [Link]

-

Various Authors. (2024). How to purify Schiff base product? ResearchGate. [Link]

-

Kumar, D., et al. (2011). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Der Pharma Chemica, 3(4), 350-357. [Link]

-

Abou-Okeil, A., et al. (2011). Benzothiazol-3-ium Cationic Schiff Base Surfactants: Synthesis, Surface Activity and Antimicrobial Applications against Pathogenic and Sulfur Reducing Bacteria in Oil Fields. Tenside Surfactants Detergents, 48(2), 129-136. [Link]

-

Sathishkumar, R., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Rasayan Journal of Chemistry, 18(2). [Link]

-

Mondal, S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10454. [Link]

-

Shankar, V., et al. (2020). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure & Dynamics, 38(6), 1735-1748. [Link]

-

Jee, S. Chemistry Schiff Bases. [Link]

-

Kumar, A., et al. (2025). Schiff Base Innovations Using Water as a Solvent: Green Chemistry Approaches for Sustainable Chemical Processes. SSRN. [Link]

-

Various Authors. (2024). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals. [Link]

-

Yilmaz, I., et al. (2015). The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. Journal of Chemical & Engineering Data, 60(3), 765-773. [Link]

-

El-ajaily, M. M., et al. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(11), 6039-6042. [Link]

-

Various Authors. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? ResearchGate. [Link]

-

Anand, S. R., & Kumar, K. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Qeios. [Link]

-

Al-Jubouri, H. H. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 0325. [Link]

-

Various Authors. (2023). Effect of solvent on the Schiff Base yield Reaction conditions. ResearchGate. [Link]

-

Kumar, A., & Singh, A. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research, 74(2), 10-21. [Link]

-

Reddy, M. K., et al. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Oriental Journal of Chemistry, 38(2). [Link]

-

Wikipedia. Schiff base. [Link]

-

Various Authors. (2021). Is there an effective way of purifying schiff bases? ResearchGate. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. [Link]

-

Mondal, S., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. [Link]

- Various Authors. SCHIFF BASES.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. [Link]

-

Journal of Chemical and Pharmaceutical Research. Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. [Link]

-

Kalita, A., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Link]

-

Jarosz, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(24), 8889. [Link]

-

JETIR. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. [Link]

-

Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. [Link]

-

ACG Publications. (2017). Convenient synthesis and characterization of some novel benzothiazolone-based Schiff bases as potential pharmaceutically active agents. [Link]

-

Der Pharma Chemica. Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [Link]

-

Molecules. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

-

Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

ACS Omega. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. [Link]

-

ResearchGate. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

-

PubMed. Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]

-

Journal of Medical and Oral Biosciences. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 5. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. ACG Publications - Convenient synthesis and characterization of some novel benzothiazolone-based Schiff bases as potential pharmaceutically active agents [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis - Article (Preprint v1) by Satyesh Raj Anand et al. | Qeios [qeios.com]

- 18. ijpbs.com [ijpbs.com]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. papers.ssrn.com [papers.ssrn.com]

- 21. Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach » ETCE [journals.stmjournals.com]

- 22. Schiff base - Wikipedia [en.wikipedia.org]

- 23. saudijournals.com [saudijournals.com]

- 24. researchgate.net [researchgate.net]

- 25. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]

- 26. Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. jocpr.com [jocpr.com]

- 29. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jetir.org [jetir.org]

Application Notes & Protocols: Strategic Functionalization of 5-Amino-2-Benzothiazolinone via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Amino-2-Benzothiazolinone Scaffold

The benzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant therapeutic value.[1][2] Its derivatives are explored for a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] Within this important class, 5-amino-2-benzothiazolinone stands out as a versatile building block for medicinal chemistry and drug discovery.

The structure of 5-amino-2-benzothiazolinone presents two primary sites for nucleophilic attack: the exocyclic aromatic amino group at the C5 position and, to a lesser extent, the endocyclic nitrogen of the thiazolinone ring. The lone pair of electrons on the C5-amino nitrogen makes it a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. This strategic functionalization allows for the systematic modulation of a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—which in turn influences its pharmacokinetic profile and target engagement.

This guide provides an in-depth exploration of key nucleophilic substitution reactions of 5-amino-2-benzothiazolinone, offering detailed protocols and the scientific rationale behind the experimental choices.

Foundational Principles of Nucleophilic Substitution

At its core, a nucleophilic substitution reaction involves an electron-rich species, the nucleophile , attacking an electron-deficient carbon atom, the electrophile , resulting in the displacement of a leaving group.[5][6] In the context of 5-amino-2-benzothiazolinone, the primary nucleophile is the C5-amino group, which uses its lone pair of electrons to form a new bond with an electrophilic carbon atom from an alkylating or acylating agent.[6] The success of these reactions hinges on optimizing the reactivity of the nucleophile and selecting an appropriate electrophile and reaction environment.

Key Synthetic Protocols and Methodologies

N-Alkylation via Alkyl Halides

Direct N-alkylation is a fundamental method for introducing alkyl chains to the amino group, a common strategy for probing steric and electronic requirements within a biological target's binding pocket. The reaction proceeds via a classic SN2 mechanism where the amine attacks the electrophilic carbon of an alkyl halide.

Causality and Experimental Rationale:

-

Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial. It deprotonates the amino group, increasing its electron density and transforming it into a more potent nucleophile.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can solvate the cation of the base but do not form strong hydrogen bonds with the amine, leaving the nucleophile free to attack the electrophile.[5]

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly with less reactive alkyl halides.

Experimental Protocol: Direct N-Alkylation

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-amino-2-benzothiazolinone (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a suspension (approx. 0.1 M concentration).

-

Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv.) dropwise to the stirring suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Reagents for N-Alkylation

| Reagent Type | Examples | Role |

| Nucleophile | 5-Amino-2-benzothiazolinone | The core scaffold |

| Electrophile | Benzyl bromide, Ethyl iodide, Propargyl bromide | Provides the alkyl group |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Activates the nucleophile by deprotonation |

| Solvent | DMF, Acetonitrile, THF | Provides the reaction medium |

Diagram: N-Alkylation Experimental Workflow

Caption: Workflow for direct N-alkylation of 5-amino-2-benzothiazolinone.

N-Acylation for Amide Synthesis

N-acylation is a robust reaction that converts the primary amino group into a secondary amide. This transformation is pivotal in drug design as it introduces a hydrogen bond donor and acceptor, often enhancing target affinity. The reaction typically involves an acyl chloride or anhydride as the electrophile.

Causality and Experimental Rationale:

-

Acylating Agent: Acyl chlorides are highly reactive electrophiles, making the reaction efficient.

-

Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[7]

-

Solvent: An inert aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is used to dissolve the reagents without participating in the reaction.

Experimental Protocol: N-Acylation with Acyl Chlorides

-

Reaction Setup: Dissolve 5-amino-2-benzothiazolinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add triethylamine (1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv.) dropwise to the cold, stirring solution.[8]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Table 2: Summary of Reagents for N-Acylation

| Reagent Type | Examples | Role |

| Nucleophile | 5-Amino-2-benzothiazolinone | The core scaffold |

| Electrophile | Acetyl chloride, Benzoyl chloride | Provides the acyl group |

| Base | Triethylamine, Pyridine, DIPEA | Scavenges HCl byproduct |

| Solvent | Dichloromethane (CH₂Cl₂), THF | Provides an inert reaction medium |

Diagram: N-Acylation Experimental Workflow

Caption: Workflow for N-acylation of 5-amino-2-benzothiazolinone.

Indirect N-Alkylation via Reductive Amination

Reductive amination is a powerful, two-step, one-pot method for N-alkylation that is often milder than direct alkylation with alkyl halides. It involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Causality and Experimental Rationale:

-

Imine Formation: The reaction between the amine and an aldehyde forms a Schiff base (imine). This step is often reversible and can be facilitated by a mild acid catalyst to activate the carbonyl group.

-

Reducing Agent: A mild and selective reducing agent is critical. Sodium triacetoxyborohydride (STAB) is an excellent choice because it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[9] This selectivity prevents unwanted side reactions.

-

Solvent: Solvents like dichloroethane (DCE) or methanol (MeOH) are commonly used as they are compatible with both imine formation and the reduction step.[9]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, combine 5-amino-2-benzothiazolinone (1.0 equiv.) and the desired aldehyde (e.g., benzaldehyde) (1.1 equiv.) in anhydrous dichloroethane (DCE).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Table 3: Summary of Reagents for Reductive Amination

| Reagent Type | Examples | Role |

| Nucleophile | 5-Amino-2-benzothiazolinone | The core scaffold |

| Electrophile | Benzaldehyde, Isobutyraldehyde | Forms imine intermediate |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Selectively reduces the imine |

| Solvent | Dichloroethane (DCE), Methanol (MeOH) | Provides the reaction medium |

Diagram: Reductive Amination Experimental Workflow

Caption: Workflow for N-alkylation via reductive amination.

Conclusion and Outlook